Calyciphylline B

Description

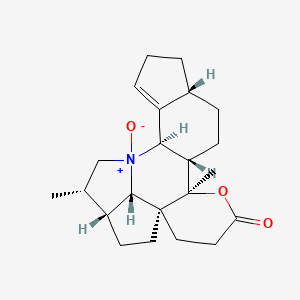

Structure

3D Structure

Properties

Molecular Formula |

C22H31NO3 |

|---|---|

Molecular Weight |

357.5 g/mol |

IUPAC Name |

(1S,6R,7S,10R,15R,18S,19R,22S)-6,18-dimethyl-16-oxido-5-oxa-16-azoniahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one |

InChI |

InChI=1S/C22H31NO3/c1-13-12-23(25)19-16-5-3-4-14(16)6-7-17(19)21(2)22(11-9-18(24)26-21)10-8-15(13)20(22)23/h5,13-15,17,19-20H,3-4,6-12H2,1-2H3/t13-,14-,15-,17+,19+,20+,21-,22+,23?/m1/s1 |

InChI Key |

PTOMOLGIAURSGE-WUAOOJMUSA-N |

Isomeric SMILES |

C[C@@H]1C[N+]2([C@@H]3[C@H](CC[C@@H]4C3=CCC4)[C@@]5([C@]6([C@@H]2[C@@H]1CC6)CCC(=O)O5)C)[O-] |

Canonical SMILES |

CC1C[N+]2(C3C(CCC4C3=CCC4)C5(C6(C2C1CC6)CCC(=O)O5)C)[O-] |

Synonyms |

calyciphylline B |

Origin of Product |

United States |

Isolation and Structural Elucidation Research of Calyciphylline B

Natural Occurrence and Source Organisms of Calyciphylline B

This compound is a naturally occurring compound that has been isolated from plants of the genus Daphniphyllum. acs.orgmdpi.compsu.edu Specifically, it was first reported to be isolated from the leaves of Daphniphyllum calycinum. acs.orgmdpi.comresearchgate.net Subsequent research has also identified this compound and its analogues in other species of the same genus, such as the stems of Daphniphyllum subverticillatum and the roots of Daphniphyllum calycinum. hebmu.edu.cnrsc.org The Daphniphyllum genus comprises about 30 species of evergreen trees and shrubs, primarily found in regions of Asia. thieme-connect.comhebmu.edu.cn

Isolation Methodologies for this compound and Related Analogues

The isolation of this compound and its related alkaloids from their natural sources involves a series of extraction and chromatographic techniques. The general procedure begins with the collection and drying of the plant material, such as the stems or leaves. hebmu.edu.cnrsc.org This is followed by extraction with a solvent, often methanol, to obtain a crude extract. rsc.org

The crude extract is then subjected to a series of purification steps. These typically involve partitioning the extract between an acidic aqueous solution and an organic solvent to separate the alkaloids from other plant constituents. The acidic aqueous layer containing the alkaloids is then basified and re-extracted with an organic solvent like chloroform. hebmu.edu.cn Further purification is achieved through various chromatographic methods, including silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to yield the pure alkaloids. hebmu.edu.cnrsc.org For instance, in one study, the crude alkaloids from the stems of D. subverticillatum were repeatedly chromatographed over silica gel and then further purified by preparative TLC to afford deoxythis compound, deoxyisothis compound, and this compound. hebmu.edu.cn

Advanced Spectroscopic Techniques for this compound Structural Confirmation

The intricate structure of this compound was determined through the application of various advanced spectroscopic methods. hebmu.edu.cn These techniques are crucial for elucidating the complex, fused hexacyclic skeleton of this class of alkaloids. hebmu.edu.cnescholarship.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC) techniques, has been instrumental in piecing together the planar structure of this compound. hebmu.edu.cnescholarship.org The ¹H NMR spectrum provides information about the different types of protons and their connectivity, while the ¹³C NMR spectrum reveals the number and types of carbon atoms. hebmu.edu.cn 2D NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), are particularly powerful for establishing long-range correlations between protons and carbons, which helps to connect the different structural fragments of the molecule. hebmu.edu.cn

¹H and ¹³C NMR Data for this compound (3) in CDCl₃ hebmu.edu.cn

| No. | δC | δH, multi, J (Hz) |

|---|---|---|

| 1 | 94.6 | 4.04 (d, 6.5) |

| 2 | 47.0 | 3.03 (m) |

| 3 | - | - |

| 4 | - | - |

| 5 | - | - |

| 6 | - | - |

| 7 | 56.8 | 3.03 (m) |

| 8 | 52.1 | - |

| 9 | - | - |

| 10 | - | - |

| 11 | - | - |

| 12 | - | - |

| 13 | - | - |

| 14 | - | - |

| 15 | - | - |

| 16 | - | - |

| 17 | - | - |

| 18 | - | - |

| 19 | - | - |

| 20 | - | - |

| 21 | - | - |

| 22 | 172.9 | - |

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is employed to determine the exact molecular weight and elemental composition of this compound. rsc.org This information is crucial for establishing the molecular formula of the compound. For instance, the molecular formula of a related alkaloid, calycindaphine A, was established as C₂₃H₃₁O₃N by its HRESIMS data. rsc.org

While obtaining suitable crystals of this compound itself for X-ray crystallography can be challenging, the structural elucidation of its analogues has provided definitive proof of the core structure. hebmu.edu.cnwikipedia.orgnih.gov The structure of deoxythis compound, an analogue of this compound, was unambiguously confirmed by single-crystal X-ray diffraction. hebmu.edu.cn This technique provides a three-dimensional model of the molecule, confirming the connectivity of the atoms and their spatial arrangement. wikipedia.orgnih.gov The structural information from deoxythis compound was then used to confirm the structures of this compound and other related alkaloids. acs.orghebmu.edu.cn

Mass Spectrometry (MS) Applications in this compound Characterization

Elucidation of Absolute and Relative Stereochemistry of this compound and Congeners

Determining the stereochemistry of a complex molecule like this compound, which has multiple stereocenters, is a critical aspect of its structural elucidation. acs.org The relative stereochemistry, which describes the spatial relationship between different stereocenters within the molecule, is often determined using NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy). hebmu.edu.cn NOESY experiments show which protons are close to each other in space, allowing for the determination of their relative orientation. hebmu.edu.cn

The absolute configuration, which is the precise three-dimensional arrangement of the atoms, is often more challenging to determine. For analogues of this compound, X-ray crystallography of a single crystal can directly provide the absolute stereochemistry. hebmu.edu.cn In cases where suitable crystals are not available, other methods like the comparison of experimental and calculated electronic circular dichroism (ECD) spectra can be used to assign the absolute configuration. rsc.org For example, the absolute configuration of calycindaphine A was determined by comparing its experimental ECD spectrum with the calculated spectrum. rsc.org

Biosynthetic Investigations of Calyciphylline B

Proposed Biosynthetic Pathways of Daphniphyllum Alkaloids Leading to Calyciphylline B-Type Structures

The biosynthesis of the more than 320 known Daphniphyllum alkaloids is believed to originate from a common precursor, which then diverges to create the vast structural variety observed in this family. escholarship.orgbiorxiv.org These alkaloids are primarily terpenoids, deriving from the mevalonic acid pathway. biorxiv.org

A widely accepted hypothesis, supported by biomimetic syntheses, posits that a secodaphniphylline-type intermediate serves as a crucial branch point for the biosynthesis of other Daphniphyllum alkaloids, including those with the this compound scaffold. biorxiv.orgnih.gov This hypothesis suggests a series of intricate cyclizations and rearrangements from a linear precursor to form the characteristic polycyclic core of these natural products. nih.gov

The formation of the this compound-type structure is thought to involve a precursor containing a tetrasubstituted olefin and a propionic acid side chain. escholarship.org A proposed non-selective hydroacyloxylation of this precursor could lead to the formation of diastereomeric lactone products, which are characteristic features of this compound and its congeners. escholarship.orgdatapdf.com Synthetic and computational studies have provided valuable insights into this proposed pathway. datapdf.com Further structural revisions of related compounds have led to modifications of the proposed biosynthetic pathway for all this compound-type alkaloids. chemrxiv.org

Identification and Role of Hypothetical Precursors in this compound Biosynthesis (e.g., squalene (B77637) and its oxidized derivatives)

The journey to this compound begins with the fundamental building block of many terpenes: squalene. whiterose.ac.ukpsu.eduresearchgate.net It is hypothesized that squalene undergoes a series of enzymatic oxidations to form key intermediates. whiterose.ac.uk

Key Hypothetical Precursors:

Squalene: Labeling studies have confirmed that Daphniphyllum alkaloids, including daphniphylline (B78742) and daphnilactone B, originate from six mevalonate (B85504) units via a squalene-like intermediate. psu.eduresearchgate.net

Squalene-27,28-diol and Squalene-27,28-dial: The proposed biosynthetic pathway involves the sequential oxidation of squalene to squalene-27,28-diol and then to squalene-27,28-dial. whiterose.ac.uk The introduction of a nitrogen atom to the dialdehyde (B1249045) is thought to initiate a cascade of cyclization reactions, ultimately forming the foundational scaffold of the alkaloid. whiterose.ac.ukresearchgate.net However, feeding studies with synthesized squalene-27,28-diol did not show a significant impact on alkaloid content, suggesting it might not be a direct precursor, or that the biosynthetic control is more complex. whiterose.ac.uk

The table below summarizes the key proposed precursors in the early stages of Daphniphyllum alkaloid biosynthesis.

| Precursor | Proposed Role | Supporting Evidence |

| Squalene | Initial acyclic terpenoid backbone | Labeling studies confirming incorporation into Daphniphyllum alkaloids. psu.eduresearchgate.net |

| Squalene-27,28-diol | Oxidized intermediate | Hypothesized in the biosynthetic pathway. whiterose.ac.uk |

| Squalene-27,28-dial | Key dialdehyde intermediate for cyclization | Proposed to react with a nitrogen source to initiate core scaffold formation. whiterose.ac.ukresearchgate.net |

Enzymatic and Mechanistic Hypotheses in this compound Formation

While the specific enzymes catalyzing the biosynthesis of this compound remain largely uncharacterized, several mechanistic hypotheses have been put forth based on biomimetic synthesis and chemical logic. The transformation from the linear, oxidized squalene derivatives to the complex, polycyclic structure of this compound undoubtedly involves a series of remarkable enzymatic reactions.

A key proposed step is the intramolecular Diels-Alder reaction of a hypothetical azadiene intermediate. researchgate.net This reaction would lead to the formation of a crucial imine, which could then undergo a Mannich-type closure to construct the core skeleton. researchgate.net

The introduction of the nitrogen atom is another critical and not fully understood aspect of the biosynthesis. While the exact nitrogen source is unclear, pyridoxamine (B1203002) has been proposed as a potential candidate to react with the squalene-derived dialdehyde, facilitating the formation of a key cyclopentane (B165970) ring through a variant of the enamine Michael reaction. researchgate.net Early studies investigating the origin of nitrogen using 15N labeled amino acids showed non-specific incorporation, indicating that the direct nitrogen donor remains to be identified. whiterose.ac.uk

The formation of the characteristic lactone ring in this compound is hypothesized to occur via a hydroacyloxylation reaction on a precursor containing a tetrasubstituted olefin. escholarship.org This step is thought to be non-selective, potentially explaining the natural occurrence of several diastereomeric this compound-type alkaloids. escholarship.orgdatapdf.com

Further research, including the identification and characterization of the specific enzymes involved, is necessary to fully elucidate the intricate biosynthetic pathway of this compound. thieme-connect.com

Synthetic Approaches to Calyciphylline B and Its Structural Analogues

Total Synthesis Strategies for Calyciphylline B-Type Alkaloids

The quest to synthesize this compound and its congeners has led to a variety of strategic approaches, from biomimetic proposals to elegant multi-step total syntheses. These efforts not only highlight the evolution of synthetic organic chemistry but also provide access to these rare natural products for further biological study. uga.edunih.gov

The complex, sterically congested hexacyclic framework of this compound necessitates a carefully considered retrosynthetic plan. escholarship.orgacs.org A common strategy involves dissecting the molecule into more manageable, often polycyclic, intermediates.

One prominent retrosynthetic analysis envisions the final assembly of the hexacyclic structure from an acyclic precursor, orchestrating a series of cyclizations to build the fused framework diastereoselectively. escholarship.org A key disconnection in this approach is the late-stage Pauson-Khand reaction to form the hydro-indene substructure (the E and F rings). escholarship.orgescholarship.org This simplifies the target to a key tricyclic intermediate containing the piperidinedione motif, which can be further disconnected via a Dieckmann condensation. escholarship.org

Another strategy focuses on an aldol/aza-Michael/aldol reaction sequence. acs.org This retrosynthesis disconnects the pentacyclic core back to a dienone, which in turn is envisioned to arise from an intermolecular aldol-elimination reaction between simpler, enantiomerically pure ketone and aldehyde building blocks. acs.org Computational studies, particularly DFT analysis, have been instrumental in understanding the stereochemical outcomes of these proposed pathways, especially in predicting the formation of critical intermediates and rationalizing the stability of various diastereomers. acs.orgnih.gov

A summary of key retrosynthetic approaches is presented below:

| Key Disconnection/Strategy | Precursor | Reaction Type | Reference(s) |

|---|---|---|---|

| Pauson-Khand Reaction | Enyne | Cycloaddition | escholarship.orgescholarship.org |

| Dieckmann Condensation | Acyclic diester | Intramolecular Condensation | escholarship.org |

| Aldol/Aza-Michael/Aldol Cascade | Ketone and Aldehyde | Condensation/Conjugate Addition | acs.org |

The synthesis of Daphniphyllum alkaloids has a rich history, with the groundbreaking work of Heathcock's group on secodaphniphylline laying a crucial foundation for the field. biorxiv.orguga.edunih.gov These early syntheses often employed biomimetic strategies, drawing inspiration from proposed biosynthetic pathways. biorxiv.orgresearchgate.net While the first total synthesis of this compound itself is a more recent achievement, the pioneering syntheses of related family members by groups such as Carreira, Li, and Smith have been instrumental. nih.govacs.orgsogang.ac.krresearchgate.net These syntheses demonstrated the feasibility of constructing the dense polycyclic systems and introduced key strategic maneuvers that would be adopted and refined in later work. nih.govresearchgate.net

For instance, the synthesis of (-)-daphlongamine H, a this compound-type alkaloid, was a significant milestone. acs.orgchemrxiv.orgnih.gov This work not only achieved the total synthesis but also led to the structural revision of another family member, deoxyisothis compound. escholarship.orgacs.orgchemrxiv.org The success of these syntheses has had a profound impact, showcasing the power of modern synthetic methods to tackle extreme molecular complexity and providing access to compounds for structural and biological verification. uga.edunih.gov

Recent years have witnessed a surge in the number of completed total syntheses within the broader Daphniphyllum family, with increasingly efficient and elegant strategies being reported. uga.edunih.gov A significant trend is the development of divergent or unified strategies, where a common advanced intermediate can be elaborated into several different natural products. mdpi.comresearchgate.netthieme-connect.com This approach is highly efficient and allows for the systematic exploration of structure-activity relationships within the alkaloid family.

For example, a common hexacyclic intermediate has been used for the synthesis of four different Daphniphyllum alkaloids, including (-)-hybridaphniphylline B, through a strategy centered on a biomimetic Diels-Alder cycloaddition. thieme-connect.com Similarly, a divergent approach has enabled the synthesis of both (-)-daphenylline and (-)-himalensine A from a shared core structure. researchgate.net These advancements rely on the development of novel reactions and the strategic orchestration of complex reaction cascades, pushing the boundaries of what is possible in chemical synthesis. nih.govresearchgate.net

Pioneering Total Syntheses of this compound-Type Alkaloids and Their Impact[1],[8],[12],[13],[14],[9],[10],

Development of Key Methodologies for this compound Core Construction

The assembly of the unique and sterically hindered core of this compound has necessitated the application and development of a wide array of powerful chemical reactions. The strategic implementation of various cyclization reactions has been paramount to success. escholarship.orgacs.org

The construction of the multiple rings of the this compound framework relies heavily on robust and stereoselective cyclization methods.

Mannich Reaction : This reaction has been pivotal in rapidly building complexity from acyclic precursors. acs.orgchemrxiv.orgnih.gov In the synthesis of (-)-daphlongamine H, a complexity-building Mannich reaction was a key initial step, efficiently establishing a foundational part of the molecular architecture. nih.govacs.orgnih.gov

Pauson-Khand Reaction : This cobalt- or rhodium-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide is a powerful tool for constructing cyclopentenone rings. escholarship.orgacs.org It has been employed in a late-stage capacity to forge the hydro-indene (rings E and F) substructure of the this compound framework. escholarship.orgacs.orgchemrxiv.orgfigshare.com

Heck Reaction : The intramolecular Heck reaction has proven valuable for forming key carbocyclic and heterocyclic rings. nih.govmdpi.com For instance, it has been used to assemble the 2-azabicyclo[3.3.1]nonane moiety, a pivotal core structure in calyciphylline A-type alkaloids, which are structurally related to this compound. nih.govresearchgate.net A domino Heck-Suzuki reaction has also been explored to create multiple rings in a single, efficient step.

Dieckmann Condensation : This intramolecular Claisen condensation is a classic method for forming five- and six-membered rings and has been a key feature in retrosynthetic plans for this compound, particularly for constructing the piperidinedione motif. escholarship.org

Diels-Alder Reaction : This [4+2] cycloaddition is a cornerstone of polycyclic synthesis. researchgate.netresearchgate.netmdpi.com Intramolecular versions have been used to construct the ABCD tetracyclic core of related alkaloids like daphenylline (B12778079). researchgate.netnih.gov Biomimetic Diels-Alder cycloadditions have also been employed to assemble highly complex, stereochemically dense skeletons. thieme-connect.com

Radical Cyclizations : These reactions provide a powerful means to form rings, especially under mild conditions. sogang.ac.kr Radical cyclizations have been used to diastereoselectively construct bridged rings within the Daphniphyllum framework. sogang.ac.kr

6π-Azaelectrocyclization : Initial strategies toward the this compound framework explored the use of a 6π-azaelectrocyclization to construct the central piperidine (B6355638) core. escholarship.orgnih.govscispace.comacs.org Although later abandoned in favor of other routes, this approach highlights the diverse tactics considered for assembling this complex heterocycle. escholarship.org

Other notable cyclizations include [5+2] cycloadditions to form seven-membered rings and tandem semipinacol rearrangement/Nicholas reactions to build spirocyclic systems. mdpi.comresearchgate.netresearchgate.net

A defining feature of this compound is its dense array of seven contiguous stereocenters. escholarship.org Establishing the correct relative and absolute stereochemistry of these centers is a paramount challenge in any total synthesis.

Synthetic strategies have relied on a combination of substrate-controlled and reagent-controlled stereoselection. escholarship.orgescholarship.org For example, highly diastereoselective hydrogenation, guided by existing stereocenters and catalyst choice, has been used to set multiple new stereocenters in a single step, providing access to tricyclic cores with four contiguous stereocenters in multigram quantities. escholarship.orgacs.orgchemrxiv.org

The creation of vicinal all-carbon quaternary centers, one of the most difficult tasks in synthesis, has been addressed through various methods. nih.gov In related systems, cascade reactions, such as a one-pot biomimetic cascade featuring a hetero-Diels-Alder reaction, have been used to generate contiguous quaternary centers. nih.gov The strategic sequencing of reactions like the Mannich reaction followed by efficient cyclizations and diastereoselective hydrogenations has been crucial in systematically building up the complex stereochemical landscape of the this compound-type alkaloids. escholarship.orgnih.govacs.org

Novel Ring-Forming Transformations and Cascade Reactions in this compound Synthesis

The construction of the dense, polycyclic core of this compound has spurred the development and application of innovative ring-forming reactions and elegant cascade sequences. These methods efficiently build molecular complexity, often forming multiple rings in a single pot.

A notable cascade involves a Vilsmeier–Haack cyclization followed by an azomethine ylide generation and subsequent cycloaddition. mdpi.com In this sequence, a precursor like compound 215 is activated with triflic anhydride (B1165640) to initiate the Vilsmeier–Haack reaction, forming an iminium ion. mdpi.com This intermediate then undergoes a DIPEA-mediated cycloaddition, leading to the formation of multiple rings and yielding complex tetracyclic products. mdpi.com Another powerful cascade is the iminium ion-enamine sequence, which has been used to create model aza-tetracyclic scaffolds of this compound-type alkaloids. acs.org

Photochemical reactions have also been employed, such as a photoinduced olefin isomerization/6π-electrocyclization cascade, to forge the aromatic moiety found in related Daphniphyllum alkaloids. sci-hub.se Radical cascade reactions, recognized for their capacity to rapidly assemble complex cyclic molecules, have been applied to create the core structures of these alkaloids. researchgate.net For instance, visible-light-induced photoredox catalysis can enable intermolecular radical cascades between tryptophans and acrylamides to stereoselectively form multi-substituted hexahydrocarbazoles. researchgate.net

Other significant ring-closing methodologies include:

Pauson-Khand reaction : This reaction has been utilized to form the hydro-indene substructure from an enyne precursor, constructing a key five-membered ring within the alkaloid's framework. escholarship.orgnih.gov

Gold(I)-catalysed 6-exo-dig cyclization : This reaction, followed by an intramolecular Michael addition, effectively constructs the bridged 6,6,5-tricyclic motif present in related alkaloids. sci-hub.se

Intramolecular [5+2] Cycloaddition : This method has been used to diastereoselectively synthesize the [5-7] C/D ring system found in related natural products. sogang.ac.kr

Oxidative Nazarov Electrocyclization : In a novel transformation, an unfunctionalized diallylic alcohol underwent an unprecedented oxidative Nazarov cyclization to afford a pentacyclic cyclopentenone-containing structure, showcasing an innovative approach to ring formation. chemrxiv.org

| Reaction Type | Key Reagents/Conditions | Ring System Formed | Source |

|---|---|---|---|

| Vilsmeier–Haack/Cycloaddition Cascade | Tf₂O, DTBMP; DIPEA | Tetracyclic core | mdpi.com |

| Iminium ion-enamine Cascade | TFA, Cyclohexanone | Aza-tetracyclic scaffold | acs.org |

| Photoinduced 6π-Electrocyclization | Photoirradiation | Aromatic moiety | sci-hub.se |

| Pauson-Khand Reaction | Co₂(CO)₈ or similar catalyst | Hydro-indene substructure (five-membered ring) | escholarship.orgnih.gov |

| Gold(I)-catalysed Cyclization/Michael Addition | Gold(I) catalyst; KHMDS | Bridged 6,6,5-tricyclic motif | sci-hub.se |

| Oxidative Nazarov Electrocyclization | TEMPO⁺BF₄⁻, MeCN | Pentacyclic cyclopentenone core | chemrxiv.org |

Synthesis of this compound Precursors and Advanced Intermediates

The total synthesis of complex molecules like this compound relies heavily on the efficient preparation of highly functionalized precursors and advanced intermediates. These building blocks contain the necessary stereocenters and functional groups poised for key cyclization events.

One approach developed by She's group focuses on the synthesis of the ABCE tetracyclic core of this compound-type alkaloids. mdpi.com The synthesis commences with ε-caprolactone to generate a chiral oxazolidinone 225 . mdpi.com This is followed by a highly diastereoselective asymmetric alkylation to produce compound 226 . mdpi.com Subsequent steps, including the removal of the chiral auxiliary, desilylation, oxidation, and an intramolecular condensation, yield the crucial chiral cyclicenal intermediate 228 . mdpi.com

Another strategy involves the creation of a functionalized aza-octahydropentalene motif as a key precursor. acs.org This synthesis begins with 4-(R)-hydroxy-l-proline. A series of transformations, including an Arndt–Eistert homologation, leads to the methyl ester 21 . acs.org Treatment with bromine produces a tricyclic bromocarbamate, which is then reduced and further manipulated to afford the fully functionalized aza-octahydropentalene intermediate 25 after an oxidation step with Dess–Martin periodinane. acs.org This intermediate is then primed for a subsequent cascade reaction to build the larger tetracyclic framework. acs.org

The synthesis of advanced intermediates often involves the strategic coupling of smaller, carefully crafted fragments. For example, the carboxylic acid 33 was converted to its acid chloride and coupled with alkyne 29 via a Sonogashira reaction. escholarship.org Subsequent deprotection and an aza-Michael addition yielded the N-allyl vinylogous amide 36 , a key precursor for further cyclizations. escholarship.org

| Target Intermediate | Starting Material | Key Steps/Reagents | Source |

|---|---|---|---|

| ABCE Tetracyclic Core | ε-caprolactone | Asymmetric alkylation; Intramolecular condensation | mdpi.com |

| Aza-octahydropentalene 25 | 4-(R)-hydroxy-l-proline | Arndt–Eistert homologation; Bromocarbamation; Dess-Martin oxidation | acs.org |

| N-allyl vinylogous amide 36 | Carboxylic acid 33 and Alkyne 29 | Sonogashira coupling; Aza-Michael addition | escholarship.org |

| Advanced intermediate 19 | (o-cresol) | Intramolecular [5+2] cycloaddition; Radical cyclization | sogang.ac.kr |

Convergent and Linear Synthetic Strategies for this compound-Type Alkaloids

Synthetic routes to this compound-type alkaloids can be broadly categorized as either linear or convergent. A linear synthesis builds the molecule in a step-by-step fashion from a single starting material, sequentially adding complexity. In contrast, a convergent synthesis involves the independent preparation of several complex fragments, which are then joined together late in the synthesis.

Convergent Strategies: A prominent convergent approach was employed in the synthesis of (−)-daphlongamine H. escholarship.org This strategy involved the preparation of two key building blocks: an alkyne fragment (29 ) and a carboxylic acid fragment (33 ). escholarship.org These two pieces were then coupled using a Sonogashira reaction to form an alkynone, which was elaborated into a more advanced intermediate poised for the final ring-closing steps. escholarship.org Similarly, the synthesis of the related alkaloid daphenylline was designed around the recombination of a bridged-bicyclic amine (13 ) and a carboxylic acid (14 ), showcasing a clear convergent disconnection. sci-hub.se

Linear Strategies: Linear strategies often rely on a highly functionalized acyclic precursor that undergoes a series of orchestrated cyclizations to rapidly build the polycyclic core. The total synthesis of (−)-daphlongamine H and its C5-epimer ultimately utilized such a strategy, where a carefully designed acyclic precursor was subjected to a sequence of efficient ring-forming events to forge the complex hexacyclic framework. escholarship.orgnih.gov This approach, while potentially longer in its main sequence, avoids the challenges of coupling large, sterically hindered fragments that can plague convergent syntheses.

The choice between a linear and convergent approach involves a strategic trade-off. Convergent syntheses are often more efficient as they allow for the parallel construction of fragments and can more easily accommodate modifications. However, the crucial coupling of advanced fragments can be low-yielding. Linear syntheses build the molecule securely from one end to the other, but any failure in a late-stage step can be costly in terms of material and effort.

Biomimetic Synthetic Endeavors Related to this compound Pathways

Biomimetic synthesis attempts to replicate nature's own synthetic pathways in the laboratory. These approaches are not only elegant but can also provide insights into the actual biosynthetic processes occurring in the organism. The Daphniphyllum alkaloids, with their complex and interrelated structures, are prime candidates for such investigations.

It is postulated that many Daphniphyllum alkaloids, including the calyciphylline A and B subfamilies, arise from a common biosynthetic precursor through a series of intricate rearrangements. scispace.com Chemists have drawn inspiration from these proposed pathways to design synthetic routes. For example, Heathcock's foundational work on the total synthesis of proto-daphniphylline was explicitly biomimetic. mdpi.com

More recently, a unique Wagner-Meerwein-type rearrangement was key in the total synthesis of daphnillonin B, an alkaloid with a core structure different from but related to the calyciphyllines. sogang.ac.kr The synthesis first constructed a [6-6-5-7-5-5] hexacyclic framework, a core structure found in calyciphylline A-type alkaloids. sogang.ac.kr This advanced intermediate was then subjected to a biomimetic rearrangement involving the migration of a carbon-carbon bond (C1 from C8 to C13), which transformed the calyciphylline A-type core into the unique [7-6-5-7-5-5] hexacyclic core of daphnillonin B. sogang.ac.kr This demonstrates how a biomimetic strategy can be used to access diverse alkaloid skeletons from a common, complex intermediate, mirroring the divergent pathways thought to exist in nature. sogang.ac.krscispace.com

These endeavors highlight a sophisticated strategy in total synthesis: not just to make the target molecule, but to do so in a way that leverages a deeper understanding of its biogenesis, potentially unlocking pathways to other related natural products.

Structure Activity Relationship Sar Studies of Calyciphylline B and Derivatives

The intricate architecture of Calyciphylline B and its related alkaloids has not only posed a significant challenge to synthetic chemists but has also opened avenues for exploring their biological potential. Understanding the relationship between the complex structure of these molecules and their biological activity is crucial for developing novel therapeutic agents. This section delves into the design, synthesis, and evaluation of this compound analogues to elucidate these structure-activity relationships (SAR).

Pharmacological Research and Molecular Mechanisms of Calyciphylline B Type Alkaloids Non Human

In Vitro Biological Activity Profiling of Calyciphylline B and Analogues

In vitro studies have been crucial in elucidating the bioactivity of this compound and its structural relatives. These investigations have primarily involved screening against cancer cell lines and assessing their interaction with specific molecular targets like enzymes and signaling proteins. hku.hkacs.org

This compound and its parent compound, Calyciphylline A, have demonstrated notable anti-cancer properties in laboratory settings. hku.hk The broader Daphniphyllum alkaloid family is recognized for a range of biological effects, including cytotoxic and anticarcinogenic activities. chemrxiv.org

Several analogues and related Daphniphyllum alkaloids have been evaluated for their ability to inhibit the growth of various cancer cell lines. For instance, Isodaphlongamine H, a this compound-type alkaloid, shows promising inhibitory effects against a panel of human cancer cell lines. nih.gov Similarly, Daphnillonin B has displayed interesting cytotoxicity against murine lymphoma L1210 and human epidermoid carcinoma KB cells. sogang.ac.kr Other related compounds, such as Daphnicyclidins M and N, have also been found to possess cytotoxic activity against P-388 murine lymphocytic leukemia cells and SGC-7901 human gastric carcinoma cells. researchgate.netnih.gov Calyciphylline A was specifically noted for its cytotoxicity against murine lymphoma L1210 cells, while Daphnilongeridine was effective against several tumor cell lines. ub.edud-nb.info

The following table summarizes the cytotoxic activities of selected this compound-type alkaloids and related compounds.

| Compound | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Daphnicyclidin M | P-388 (Murine Leukemia) | 5.7 µM | researchgate.netnih.gov |

| Daphnicyclidin M | SGC-7901 (Human Gastric Carcinoma) | 22.4 µM | researchgate.netnih.gov |

| Daphnicyclidin N | P-388 (Murine Leukemia) | 6.5 µM | researchgate.netnih.gov |

| Daphnicyclidin N | SGC-7901 (Human Gastric Carcinoma) | 25.6 µM | researchgate.netnih.gov |

| Calyciphylline A | L1210 (Murine Lymphoma) | 2.1 µg/mL | ub.edu |

| Daphnillonin B | L1210 (Murine Lymphoma) | 0.1−10 µM range | sogang.ac.kr |

| Daphnillonin B | KB (Human Epidermoid Carcinoma) | 0.1−10 µM range | sogang.ac.kr |

Research into the molecular mechanisms of this compound-type alkaloids has included their effects on various enzymes. Studies on hydroxylated Calyciphylline A-type alkaloids revealed low inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), Aurora A kinase, and IKK-β at a concentration of 20 μg/mL. acs.orgnih.gov Himalensine B, another related alkaloid, also showed only marginal inhibition of PTP1B and IKK-β. acs.org

More detailed screening data is available for Deoxythis compound, a direct analogue of this compound. nih.gov These studies provide specific percentages of inhibition against key enzymes, although the activity observed was generally modest. For example, some related compounds like himalenine E demonstrated more notable inhibition, reaching around 40% against PTP1B and 44% against IKK-β. researchgate.net Another compound showed over 30% inhibition against Aurora A kinase. researchgate.net

The table below presents the enzyme inhibition data for Deoxythis compound and other related alkaloids.

| Compound | Enzyme Target | Concentration | Inhibition (%) | Reference |

|---|---|---|---|---|

| Deoxythis compound | PTP1B | 20 µg/mL | 21.27 | |

| Deoxythis compound | Aurora A kinase | 20 µg/mL | 25.07 | |

| Deoxythis compound | IKK-β | 20 µg/mL | 17.71 | |

| Himalenine E | PTP1B | 20 µg/mL | ~40 | researchgate.net |

| Himalenine E | IKK-β | 20 µg/mL | 44 | researchgate.net |

| Unnamed Analogue (Compound 19) | Aurora A kinase | 20 µg/mL | >30 | researchgate.net |

Investigations have extended to the influence of these alkaloids on cellular signaling pathways. For example, Calycinumines, which are related Daphniphyllum alkaloids, have been shown to significantly inhibit NF-κB and TGF-β signaling pathways. researchgate.net Furthermore, a synthetic compound containing a 2H-pyrrole core, a structure also found in the related Calyciphylline G, was identified as a potent inhibitor of the Hedgehog signaling pathway through its binding to the Smoothened protein. This suggests that Calyciphylline-type alkaloids may have the potential to modulate critical cellular communication networks.

Enzyme Inhibition Studies (e.g., PTP1B, Aurora A, IKK-β inhibition by related compounds)[29],

In Vivo Pharmacological Investigations in Non-Human Models

While most research has been conducted in vitro, some studies have explored the effects of the broader Daphniphyllum alkaloid family in animal models, hinting at the potential in vivo pharmacology of this compound-type compounds.

The Daphniphyllum alkaloid family, as a whole, has been associated with a variety of interesting biological profiles, including neurotrophic and anti-HIV activities. chemrxiv.orgresearchgate.net Specifically, Logeracemin A, a dimeric Calyciphylline A-type alkaloid, demonstrated significant anti-HIV activity with a half-maximal effective concentration (EC₅₀) of 4.5 µM. mdpi.com

The potential for neurotrophic effects is another area of interest. This compound-type alkaloids are noted for their ability to promote nerve growth factors. rsc.org In a related context, Daphnioldhanin D, a secodaphnane-type alkaloid, showed neuroprotective potential by preventing the degradation of PC-12 rat cell lines that had been exposed to oxidative stress. ub.edu

The mechanistic research for this compound-type alkaloids in whole biological systems is still in its early stages. Much of the understanding of their mechanism is derived from the proposed biosynthetic pathways within the Daphniphyllum plants themselves. ub.edu It is suggested that these complex structures are formed from precursors like yuzurimine-type alkaloids through a series of intricate chemical transformations. ub.eduescholarship.org These biosynthetic insights provide a foundation for understanding the formation of their unique and pharmacologically active chemical architecture, though detailed in vivo mechanistic studies in animal models remain a future research goal.

Advanced Analytical Methodologies in Calyciphylline B Research

Chromatographic Techniques for Separation and Purification in Research Contexts

The isolation and purification of Calyciphylline B and its synthetic intermediates are heavily reliant on modern chromatographic methods. thieme-connect.com These techniques separate compounds from a mixture based on their differential partitioning between a stationary phase and a mobile phase.

In both the isolation from Daphniphyllum species and the purification of products during multi-step total synthesis, column chromatography is a fundamental tool. researchgate.netescholarship.org Researchers frequently employ flash column chromatography, a rapid form of preparative column chromatography, using silica (B1680970) gel as the stationary phase. acs.org The choice of mobile phase (eluent) is critical for achieving separation. For intermediates in this compound synthesis, various solvent systems, typically mixtures of non-polar and polar solvents like hexanes and ethyl acetate (B1210297), are used. acs.org The polarity of the eluent is often gradually increased (gradient elution) to separate compounds with different polarities. For instance, specific purification steps in synthetic routes have utilized gradients such as 10% to 20% ethyl acetate in hexanes or a fixed ratio of 75:25 hexanes/EtOAc. escholarship.orgacs.org

Thin-Layer Chromatography (TLC) is ubiquitously used to monitor the progress of reactions and to identify the appropriate solvent systems for column chromatography. acs.orgacs.org By spotting a small amount of the reaction mixture on a silica-coated plate and developing it in a chosen solvent, chemists can quickly assess the conversion of starting materials to products. acs.org Compounds are often visualized using UV light or by staining with reagents like potassium permanganate. acs.orgacs.org

For more challenging separations or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is employed. e-nps.or.kr HPLC offers higher resolution and efficiency compared to standard column chromatography, making it suitable for separating complex mixtures of closely related alkaloids or enantiomers. e-nps.or.kracs.org

Advanced Spectroscopic Characterization Beyond Initial Structural Elucidation

While initial structural elucidation relies on a standard set of spectroscopic data, advanced research into this compound's properties and synthesis requires more sophisticated techniques to confirm its complex, stereochemically rich structure. researchgate.netresearchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise three-dimensional structure of organic molecules in solution. numberanalytics.comresearchgate.net Modern high-field instruments (e.g., 500 MHz or 700 MHz) are used to acquire a suite of one-dimensional (1D) and two-dimensional (2D) spectra. escholarship.orgnih.gov

1D NMR : ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR identifies all unique carbon atoms in the molecule. ipb.pt Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. numberanalytics.com

2D NMR : These experiments reveal correlations between different nuclei, which is essential for assembling the complex polycyclic framework of this compound. rsc.org

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace out spin systems within the molecule. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbon atoms. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it reveals long-range couplings (2-3 bonds) between protons and carbons, allowing the connection of different molecular fragments to build the complete carbon skeleton. ipb.ptrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms, which is vital for determining the relative stereochemistry of the molecule's many stereocenters. numberanalytics.com

Advanced Mass Spectrometry (MS) provides exact information on the mass and elemental composition of a molecule. escholarship.org

High-Resolution Mass Spectrometry (HRMS) , often using Time-of-Flight (TOF) or Orbitrap analyzers, measures the mass-to-charge ratio with extremely high accuracy. escholarship.orgbiorxiv.org This allows for the unambiguous determination of the molecular formula of this compound and its synthetic derivatives. acs.org

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. researchgate.net This provides valuable information about the molecule's structure and can be used to differentiate between isomers. Techniques like high-resolution LC-MS/MS are used in metabolomics studies to map the distribution of various Daphniphyllum alkaloids in plant tissues. biorxiv.org

Quantitative Analysis Methods for Research Studies

To assess the concentration of this compound or related alkaloids in biological matrices or for metabolomics studies, highly sensitive and specific quantitative methods are required. The most powerful and widely used technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . nih.govmdpi.com

This approach combines the superior separation capabilities of HPLC or Ultra-Performance Liquid Chromatography (UPLC) with the sensitive and selective detection of a tandem mass spectrometer (e.g., a triple quadrupole, QQQ). e-nps.or.krnih.gov The LC system separates the target alkaloid from other compounds in the sample extract. The eluent is then ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer. In the MS/MS system, a specific precursor ion corresponding to the target alkaloid is selected, fragmented, and one or more specific product ions are monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interference from the sample matrix. mdpi.com

The development of a robust quantitative method requires rigorous validation to ensure the data is accurate and reproducible. nih.govmdpi.com Key validation parameters include:

Linearity : Establishing a concentration range over which the instrument response is proportional to the analyte concentration.

Limit of Detection (LOD) : The lowest concentration of the analyte that can be reliably detected.

Limit of Quantitation (LOQ) : The lowest concentration that can be accurately and precisely quantified. nih.gov

Accuracy & Precision : Determining how close the measured values are to the true value and how close multiple measurements are to each other.

Recovery : Assessing the efficiency of the sample extraction process. mdpi.com

While specific LOQ values for this compound are not widely published, validated LC-MS/MS methods for other classes of alkaloids demonstrate the remarkable sensitivity of this technique, often achieving LOQs in the low µg/kg (parts per billion) or ng/mL range. nih.govwaters.com This allows for the detection and quantification of trace amounts of these complex natural products.

Mentioned Chemical Compounds

Computational Chemistry and Theoretical Studies on Calyciphylline B

Density Functional Theory (DFT) Analysis in Calyciphylline B Synthesis and Stereochemistry

Density Functional Theory (DFT) has been a pivotal computational method for investigating the synthesis and stereochemistry of this compound and its related alkaloids. nih.govacs.org Researchers have employed DFT calculations to understand the intricate stereochemical outcomes observed during the formation of critical intermediates in the total synthesis of this compound-type alkaloids. nih.gov

Detailed DFT studies of equilibrium geometries and transition states have been instrumental in explaining these outcomes. acs.org For instance, in the synthetic efforts towards this compound-type alkaloids, DFT analysis provided a computational perspective that complemented experimental results. nih.gov One study detailed the use of DFT to assess the energy states of proposed biosynthetic intermediates. acs.org The calculations were performed to understand the stability of different carbocationic intermediates and their conformations, which could not be readily determined through experimental means alone. acs.org

This computational approach has been particularly valuable in understanding the formation of the complex hexa- or pentacyclic framework of these alkaloids, which can contain eight or nine stereogenic centers. acs.org By calculating the free energies (in kcal/mol) of various proposed intermediates and transition states, researchers could rationalize the diastereoselectivity of key cyclization reactions. acs.orgacs.org

A key application of DFT was in analyzing a proposed biosynthetic pathway. acs.org Researchers calculated the free energies of proposed neutral and carbocationic intermediates to evaluate the feasibility of the proposed pathway. acs.org The analysis revealed that for certain intermediates, a twist-boat conformation was significantly more stable than a boat conformation. acs.org These theoretical findings were in good agreement with X-ray crystallographic data for related synthetic and natural compounds, validating the computational models used. acs.org

Table 1: Selected DFT Findings in the Study of this compound Intermediates

| Intermediate/Transition State | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Proposed Biosynthetic Intermediates (A, B, C) | DFT | Carbocationic intermediates A and C have very similar free energies. | acs.org |

| B-ring Conformation in Intermediates | DFT | The twist-boat conformation is favored by approximately 9 kcal/mol over the boat conformation. | acs.org |

Molecular Modeling of this compound Structures and Interactions

Molecular modeling plays a crucial role in visualizing and understanding the complex three-dimensional architectures of this compound and its congeners. nih.gov These models are often built upon and validated by experimental data from techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orghebmu.edu.cn

The structure of this compound features a unique and complex hexa- or pentacyclic framework with multiple stereogenic centers, including a quaternary carbon. acs.org Molecular models help to illustrate the spatial arrangement of these atoms and the intricate fusion of the multiple rings. For example, modeling, in conjunction with NOESY NMR data, was used to determine the relative stereochemistry and a favorable conformation for deoxythis compound. hebmu.edu.cn This was later confirmed by single-crystal X-ray diffraction, showing excellent agreement between the modeled and experimental structures. hebmu.edu.cn

Prediction of Reactivity and Conformational Landscape of this compound

Theoretical studies are powerful in predicting the reactivity and exploring the conformational landscape of complex molecules like this compound. By calculating the relative energies of different conformations and reaction intermediates, chemists can predict the most likely reaction pathways and product distributions. acs.orgescholarship.org

The conformational landscape of this compound-type alkaloids is particularly complex due to their fused ring systems. DFT calculations have been used to analyze the conformations of the cyclohexane (B81311) ring (ring C) in natural products like deoxythis compound and its isomers. acs.org These calculations revealed that the synthetic 6-epi-deoxythis compound is actually more stable than the naturally occurring deoxythis compound. acs.org This kind of insight is crucial for understanding why certain isomers are formed in nature and for designing synthetic routes that favor a desired stereoisomer.

The study of the conformational pattern of the cyclohexane C-ring in various natural and synthetic congeners showed consistency between DFT calculations and X-ray crystallographic results. acs.org For example, the boat conformations observed in the crystal structures of deoxythis compound and its 5-epi-isomer were found to be less energetically favorable than the conformations of other related isomers. acs.org

Furthermore, computational analysis of proposed biosynthetic pathways provides valuable predictions about chemical reactivity. acs.orgdatapdf.com For instance, a proposed pathway involving a precursor with a tetrasubstituted olefin was hypothesized to undergo hydroacyloxylation to yield diastereomeric lactone products. acs.orgdatapdf.com Computational studies by Hanessian and coworkers provided significant insights into this proposed transformation, highlighting the power of theoretical chemistry to probe and predict the reactivity of complex biosynthetic intermediates. acs.org

Table 2: Relative Stability of Deoxythis compound Congeners based on DFT Analysis

| Compound | Ring C Conformation | Relative Stability | Reference |

|---|---|---|---|

| Deoxythis compound (2) | Boat | Less Favorable | acs.org |

| Deoxyisothis compound (3) | Boat | Less Favorable | acs.org |

| Daphlongamine H (8) | - | Less Favorable | acs.org |

Future Directions and Research Perspectives for Calyciphylline B

Unexplored Synthetic Challenges and Methodological Development for Calyciphylline B

The total synthesis of this compound and its analogues remains a significant endeavor, pushing the boundaries of modern synthetic chemistry. escholarship.orgnih.gov Although the first total synthesis of a related alkaloid, (-)-daphlongamine H, has been accomplished, numerous challenges persist, offering fertile ground for methodological innovation. nih.govnih.gov

One of the primary difficulties lies in the stereocontrolled construction of the molecule's dense array of stereocenters. nih.gov Future synthetic strategies must address the efficient and selective formation of these chiral centers, particularly the vicinal quaternary stereocenters, which are notoriously difficult to construct. acs.org The development of novel catalytic asymmetric methods or the application of innovative chiral pool strategies could provide more elegant and efficient solutions than current multi-step sequences.

Furthermore, the construction of the complex polycyclic ring system presents ongoing challenges. mdpi.com While domino reactions and intramolecular cyclizations have been employed to forge the core structure, the development of more convergent and atom-economical approaches is a key area for future research. nih.govresearchgate.net For instance, exploring novel cycloaddition strategies or late-stage C-H activation/functionalization methods could dramatically streamline the synthesis and provide access to a wider range of structural analogues. acs.orgresearchgate.net

A significant challenge that remains is the development of a unified synthetic strategy applicable to various members of the this compound-type family. acs.org Current approaches are often tailored to a specific target. nih.gov A more flexible and divergent synthesis would be highly valuable, enabling the rapid generation of a library of related natural products and their designed analogues for biological evaluation. This would facilitate a more systematic exploration of the structure-activity relationships within this class of alkaloids.

Deeper Mechanistic Understanding of this compound Bioactivities

The biological activities of Daphniphyllum alkaloids, including their potential antitumor, antimicrobial, and anti-inflammatory properties, are a major driver of research in this field. researchgate.netbiosynth.com However, for this compound specifically, a detailed understanding of its mechanism of action at the molecular level is still in its infancy. Future research must focus on identifying its specific cellular targets and elucidating the signaling pathways it modulates.

Initial studies on related compounds suggest interactions with various molecular targets, leading to alterations in signal transduction pathways. biosynth.com For this compound, it is crucial to move beyond broad phenotypic screening and employ modern chemical biology techniques to pinpoint its binding partners. This could involve affinity-based proteomics, where a tagged version of this compound is used to pull down its interacting proteins from cell lysates. Identifying these targets will be the first step in unraveling its mechanism of action.

Furthermore, a deeper investigation into the biosynthetic pathway of this compound could offer insights into its biological function. whiterose.ac.ukrsc.org Understanding how the plant synthesizes this complex molecule could provide clues about its natural role and potential enzymatic targets in other organisms. whiterose.ac.uk Recent studies have begun to explore the early steps of the biosynthetic pathway, but much remains to be discovered. whiterose.ac.uk

Potential for Novel this compound Analogue Development

The unique and rigid three-dimensional structure of this compound makes it an excellent scaffold for the design of novel bioactive compounds. biosynth.com The development of synthetic routes that allow for the systematic modification of different parts of the molecule is a key objective for future research. This will enable the exploration of structure-activity relationships (SAR) and the optimization of its biological properties.

The generation of a library of this compound analogues with variations in the substitution patterns on the aromatic ring, modifications of the piperidine (B6355638) core, and alterations to the stereochemistry at key positions will be crucial. These analogues can then be screened for a wide range of biological activities, potentially uncovering new therapeutic applications. For example, enhancing its antitumor properties while reducing potential toxicity will be a major focus. biosynth.com

The synthesis of simplified analogues that retain the key pharmacophoric elements of this compound but are more synthetically accessible is another promising avenue. These simplified structures could serve as valuable lead compounds for drug discovery programs. Computational modeling and docking studies can be employed to guide the design of these analogues, predicting their binding affinity to potential targets and helping to prioritize synthetic efforts.

The table below summarizes key research findings related to the synthesis and bioactivity of this compound and its congeners.

| Compound/Analogue | Key Synthetic Strategy/Finding | Biological Activity/Potential | Citation |

| (-)-Daphlongamine H | First total synthesis of a this compound-type alkaloid, utilizing a Mannich reaction and Pauson-Khand reaction. | Led to the structural revision of deoxyisothis compound. | nih.govnih.gov |

| Deoxyisothis compound | Structure was revised based on the total synthesis of (-)-daphlongamine H. | Initially misassigned structure. | nih.govacs.org |

| Calyciphylline N | First total synthesis of a calyciphylline alkaloid, featuring a diastereoselective intramolecular Diels-Alder reaction. | Complex architecture with six contiguous stereocenters. | acs.org |

| Daphnillonin B | Total synthesis achieved via a unique Wagner-Meerwein type rearrangement from a calyciphylline A-type framework. | Exhibits cytotoxic activity. | sogang.ac.kr |

| Calycindaphine B | A plausible biogenetic pathway was proposed. | Exhibited significant TGF-β inhibitory activity. | rsc.org |

| Demethyl calyciphylline A | Studied for its multifaceted mode of action. | Shows promise for its antitumor, antimicrobial, and anti-inflammatory properties. | biosynth.com |

Q & A

Q. How can researchers adapt synthetic routes when critical steps fail, such as the unsuccessful conversion of oxaza-bicycle 40 to tetracycle 39 in this compound synthesis?

- Methodological Answer : Troubleshoot failed steps by: (i) Screening alternative catalysts (e.g., Rh(I) instead of Pd(II)) to enhance [3,3] rearrangement efficiency. (ii) Modifying reaction conditions (e.g., solvent polarity, temperature) to favor 6π-azaelectrocyclization. (iii) Introducing directing groups (e.g., boronate esters) to pre-organize intermediates. Validate adaptations using kinetic studies and in-situ IR monitoring .

Q. What analytical frameworks are recommended for interpreting complex product mixtures in this compound synthesis, such as α/β-enaminone isomers?

- Methodological Answer : Combine HPLC-SPE-NMR for isolating minor isomers and circular dichroism (CD) to assign absolute configurations. For unresolved mixtures, employ multivariate analysis (PCA) of NMR data or cryo-EM for crystalline intermediates. Cross-validate with isotopic labeling (e.g., 13C at C2) to track inversion pathways .

Q. How can researchers balance reproducibility and innovation when documenting this compound synthesis for publication?

- Methodological Answer : Follow FAIR data principles :

- Reproducibility : Provide step-by-step protocols for key reactions (e.g., N-allyl enaminester preparation) in the main text, including exact catalyst loadings, solvent grades, and quenching methods.

- Innovation : Use supplementary materials for exhaustive characterization data (e.g., 50+ NMR spectra) and computational details (DFT input files). Reference prior art (e.g., similar alkaloid syntheses) to contextualize novel steps .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for validating the biological activity of this compound derivatives in structure-activity relationship (SAR) studies?

- Methodological Answer : Use multivariate regression to correlate structural features (e.g., substituent electronegativity, ring strain) with bioactivity. Apply Bootstrapping to assess confidence intervals for IC50 values and ANOVA to compare assay replicates. For contradictory results (e.g., outlier data points), perform Grubbs’ test to exclude anomalies or re-evaluate assay conditions (e.g., cell line viability) .

Q. How should researchers address conflicting mechanistic hypotheses for this compound’s bioactivity, such as enzyme inhibition vs. protein aggregation?

- Methodological Answer : Design knockout/knockdown experiments (e.g., CRISPR-Cas9 for target enzymes) to isolate mechanisms. Use surface plasmon resonance (SPR) to measure binding kinetics and cryo-EM to visualize protein interactions. Cross-reference with transcriptomic profiling to identify downstream pathways affected .

Ethical & Reporting Considerations

Q. What ethical standards apply when publishing conflicting data on this compound’s synthetic pathways or bioactivity?

- Methodological Answer : Disclose all raw data (e.g., failed reaction attempts, outlier bioassay results) in supplementary materials to avoid selective reporting. Cite competing hypotheses objectively in the discussion section. Adhere to COPE guidelines by inviting independent replication for contentious findings .

Q. How can researchers ensure compliance with open-access policies while protecting proprietary synthesis methods for this compound analogs?

- Methodological Answer : Deposit non-proprietary data (e.g., crystallographic CIF files, NMR spectra) in public repositories (e.g., ChemSpider, Zenodo). For proprietary steps (e.g., patented catalysts), provide redacted protocols in the main text and offer detailed methods under material transfer agreements (MTAs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.